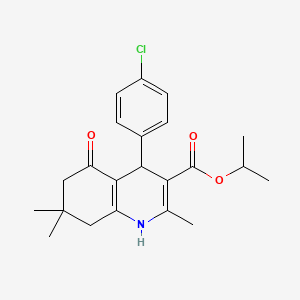![molecular formula C25H20N2O7 B11678298 4-{5-[(2,5-dimethoxyphenyl)carbamoyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}phenyl acetate](/img/structure/B11678298.png)
4-{5-[(2,5-dimethoxyphenyl)carbamoyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}phenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acétate de 4-{5-[(2,5-diméthoxyphényl)carbamoyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}phényle est un composé organique complexe présentant des applications potentielles dans divers domaines de la recherche scientifique. Ce composé se caractérise par une structure unique qui comprend un groupe acétate de phényle et un fragment 2,5-diméthoxyphénylcarbamoyle, ce qui en fait un sujet intéressant pour les études chimiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acétate de 4-{5-[(2,5-diméthoxyphényl)carbamoyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}phényle implique généralement plusieurs étapes. Une méthode courante comprend la réaction de la 2,5-diméthoxyaniline avec l’anhydride phtalique pour former l’intermédiaire 2,5-diméthoxy-N-(phtalimido)aniline. Cet intermédiaire est ensuite mis à réagir avec le chloroformiate de phényle pour obtenir le produit final. Les conditions réactionnelles nécessitent souvent l’utilisation de solvants organiques tels que le dichlorométhane et de catalyseurs comme la triéthylamine pour faciliter les réactions.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L’utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l’efficacité et le rendement du processus de production. De plus, des techniques de purification telles que la recristallisation et la chromatographie sont utilisées pour garantir la pureté du produit final.
Analyse Des Réactions Chimiques
Types de réactions
L’acétate de 4-{5-[(2,5-diméthoxyphényl)carbamoyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}phényle peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des réactifs tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Des réactions de réduction peuvent être réalisées en utilisant des agents tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium.
Substitution : Des réactions de substitution nucléophile peuvent se produire, en particulier au niveau du groupe acétate de phényle, en utilisant des réactifs tels que le méthylate de sodium ou le tert-butylate de potassium.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants (par exemple, le permanganate de potassium), les agents réducteurs (par exemple, le borohydrure de sodium) et les nucléophiles (par exemple, le méthylate de sodium). Les conditions réactionnelles impliquent généralement des températures contrôlées, des atmosphères inertes et l’utilisation de solvants appropriés pour garantir les résultats souhaités.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines. Les réactions de substitution peuvent entraîner la formation de divers dérivés substitués du composé d’origine.
Applications de la recherche scientifique
L’acétate de 4-{5-[(2,5-diméthoxyphényl)carbamoyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}phényle présente plusieurs applications de la recherche scientifique, notamment :
Chimie : Utilisé comme élément de construction pour la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Enquête sur ses applications thérapeutiques potentielles, en particulier dans le développement de nouveaux médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux de spécialité présentant des propriétés spécifiques.
Applications De Recherche Scientifique
4-{5-[(2,5-DIMETHOXYPHENYL)CARBAMOYL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL}PHENYL ACETATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
Le mécanisme d’action de l’acétate de 4-{5-[(2,5-diméthoxyphényl)carbamoyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}phényle implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut inhiber certaines enzymes ou certains récepteurs, ce qui entraîne les effets biologiques observés. Des études détaillées sur son affinité de liaison et son interaction avec les molécules cibles sont essentielles pour comprendre complètement son mécanisme d’action.
Comparaison Avec Des Composés Similaires
Composés similaires
4-(N-(2,5-diméthoxyphényl)carbamoyl)morpholine : Partage le fragment 2,5-diméthoxyphénylcarbamoyle, mais diffère dans le reste de la structure.
4-(3-(4-bromophényl)-5-(2,4-diméthoxyphényl)-4,5-dihydro-1H-pyrazol-1-yl)benzènesulfonamide : Contient un groupe 2,4-diméthoxyphényl similaire, mais a une structure centrale différente.
Unicité
L’acétate de 4-{5-[(2,5-diméthoxyphényl)carbamoyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}phényle est unique en raison de sa combinaison spécifique de groupes fonctionnels et de caractéristiques structurales.
Propriétés
Formule moléculaire |
C25H20N2O7 |
|---|---|
Poids moléculaire |
460.4 g/mol |
Nom IUPAC |
[4-[5-[(2,5-dimethoxyphenyl)carbamoyl]-1,3-dioxoisoindol-2-yl]phenyl] acetate |
InChI |
InChI=1S/C25H20N2O7/c1-14(28)34-17-7-5-16(6-8-17)27-24(30)19-10-4-15(12-20(19)25(27)31)23(29)26-21-13-18(32-2)9-11-22(21)33-3/h4-13H,1-3H3,(H,26,29) |
Clé InChI |
MLDJHMVHQAOBSO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=C(C=CC(=C4)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11678238.png)
![N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11678246.png)
![(5E)-5-[2-(2-bromoethoxy)benzylidene]-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11678252.png)
![Ethyl 6-methyl-2-[2-(3-methylphenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11678256.png)
![1-[(E)-{2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]naphthalen-2-ol](/img/structure/B11678264.png)
![11-[4-(benzyloxy)-3-methoxyphenyl]-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11678270.png)
![(5Z)-5-{3-chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11678274.png)
![N,N-dibenzyl-3-bromo-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11678282.png)
![3-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11678291.png)
![(5Z)-5-{2-[2-(4-tert-butylphenoxy)ethoxy]-5-chlorobenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11678306.png)
![1-(4-ethoxyphenyl)-5-methoxy-2-methyl-1H-benzo[g]indole-3-carboxylic acid](/img/structure/B11678310.png)
![(E)-N-[(8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methoxy]-1-(4-methoxyphenyl)methanimine](/img/structure/B11678312.png)
![3',5'-dimethyl-1'-phenyl-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H,1'H-3,4'-bipyrazole-5-carbohydrazide](/img/structure/B11678324.png)
